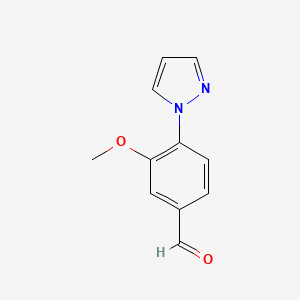

3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde

CAS No.: 433920-87-7

Cat. No.: VC3954842

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433920-87-7 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-methoxy-4-pyrazol-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11-7-9(8-14)3-4-10(11)13-6-2-5-12-13/h2-8H,1H3 |

| Standard InChI Key | BVVQCIMSMJVSPL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C=O)N2C=CC=N2 |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)N2C=CC=N2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . Key structural features include:

-

A benzaldehyde core substituted with a methoxy group (-OCH₃) at the 3-position.

-

A pyrazole ring attached via a propoxy (-O-CH₂-CH₂-CH₂-) linker at the 4-position.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-methoxy-4-pyrazol-1-ylbenzaldehyde |

| SMILES | COC1=C(C=CC(=C1)C=O)N2C=CC=N2 |

| InChI Key | BVVQCIMSMJVSPL-UHFFFAOYSA-N |

| Topological Polar Surface Area | 44.1 Ų |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Preparation

Synthetic Routes

The compound is synthesized through multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic substitution. A representative method involves:

-

Formation of the Pyrazole Intermediate: Reacting hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.

-

Alkylation: Introducing the propoxy linker via alkylation with 1-bromo-3-chloropropane.

-

Coupling with Benzaldehyde: Condensing the pyrazole-propoxy intermediate with 3-methoxy-4-hydroxybenzaldehyde under basic conditions.

An alternative route reported in the literature uses 4-bromo-2-(5-methyl-1H-pyrazol-1-yl)phenol as a starting material. This substrate undergoes lithium-halogen exchange with methyllithium and sec-butyllithium, followed by reaction with morpholine-4-carbaldehyde to yield the target compound in 86% yield .

Table 2: Reaction Conditions for Alternative Synthesis

| Step | Reagents/Conditions | Temperature | Time |

|---|---|---|---|

| 1 | Methyllithium, THF/1,2-dimethoxyethane | -55°C | 1.75 h |

| 2 | sec-Butyllithium, cyclohexane | -55°C | 1.25 h |

| 3 | Morpholine-4-carbaldehyde, HCl quenching | -8°C to 30°C | 18 h |

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) using agents like KMnO₄ or CrO₃.

-

Product: 3-Methoxy-4-(1H-pyrazol-1-yl)benzoic acid.

-

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (-CH₂OH).

-

Product: 3-Methoxy-4-(1H-pyrazol-1-yl)benzyl alcohol.

-

Nucleophilic Aromatic Substitution

The methoxy group undergoes substitution with nucleophiles (e.g., amines) under basic conditions. For example, treatment with sodium methoxide (NaOMe) in methanol facilitates methoxy group replacement.

Research Applications

Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and π-π stacking interactions. This compound serves as a precursor for:

-

Neurological Agents: Pyrazole derivatives exhibit affinity for GABAₐ receptors and serotonin transporters .

-

Anticancer Agents: Structural analogs have shown inhibitory activity against HER2-overexpressing cancers by disrupting protein-protein interactions (e.g., ELF3-MED23) .

Materials Science

The compound’s electronic properties make it suitable for:

-

Organic Semiconductors: As a building block for conjugated polymers.

-

Metal-Organic Frameworks (MOFs): Functionalization of ligands for gas storage applications.

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume